

# An In-depth Technical Guide on the Discovery and Development of PNB-001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PNB-001  |           |
| Cat. No.:            | B8263531 | Get Quote |

#### Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity (NCE) identified as an arylated 5-hydroxy-pyrrol-2-one.[1] It has a unique dual mechanism of action, functioning as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B) receptor antagonist.[2][3] This profile confers potent anti-inflammatory, immunomodulatory, and analgesic properties.[1][4] Initially developed for inflammatory conditions like Inflammatory Bowel Disease (IBD) and pain, its development has been expanded to include infectious diseases such as COVID-19, where it has undergone Phase 2 and 3 clinical trials. This document provides a comprehensive technical overview of the discovery and development of PNB-001, detailing its pharmacology, preclinical data, and clinical findings.

Pharmacology and Mechanism of Action

PNB-001's therapeutic effects stem from its modulation of the cholecystokinin receptor system. The two primary CCK receptors, CCK-A ("alimentary") and CCK-B ("brain"), are distributed throughout the gastrointestinal (GI) tract and central nervous system (CNS). The peptide hormone gastrin also binds to the CCK-B receptor (also known as the CCK2 receptor), playing a key role in gastric acid secretion, GI tract maturation, and cell proliferation. In pathological states such as IBD or certain cancers, excessive gastrin/CCK signaling can drive inflammation.

**PNB-001** acts as a potent and selective antagonist at the CCK-B receptor, binding with an affinity of 20 nM. By blocking this receptor, it inhibits pro-inflammatory signaling pathways. Preclinical studies have shown it to be approximately ten times more potent than L-365,260, a



standard CCK2 antagonist. Concurrently, **PNB-001** functions as a CCK-A agonist. This agonism is believed to contribute to its anti-inflammatory effects, potentially through the cholinergic anti-inflammatory pathway, and its analgesic properties. This dual action provides a unique approach to managing complex inflammatory diseases.



Click to download full resolution via product page

Caption: Proposed dual mechanism of action of PNB-001.

## **Preclinical Development**

**PNB-001** has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.

#### Pharmacokinetics and ADME

Pharmacokinetic studies revealed species-dependent differences in metabolism. While **PNB-001** has a short half-life in rat liver microsomes, it is significantly more stable in dog and human liver microsomes, suggesting better bioavailability in humans. The compound exhibits high plasma protein binding but also shows high permeability in Caco-2 assays without being subject to efflux. Importantly, **PNB-001** showed no significant inhibition of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.



Table 1: Preclinical Pharmacokinetics of PNB-001

| Parameter | Species/System                  | Value    | Reference |
|-----------|---------------------------------|----------|-----------|
| Half-life | Rat Liver<br>Microsome          | 1.20 min |           |
|           | Dog/Human Liver<br>Microsome    | ~12 min  |           |
|           | Rat (in vivo, 20 mg/kg<br>p.o.) | 9 h      |           |
| Tmax      | Rat (in vivo, 20 mg/kg<br>p.o.) | 40 min   |           |

| Plasma Protein Binding| Rat and Human Plasma | 97% | |

Preclinical Efficacy

PNB-001 demonstrated robust efficacy in various animal models of pain and inflammation.

Table 2: Preclinical Efficacy of PNB-001 in Pain Models

| Model                          | Species | PNB-001<br>Dose | Comparator                | Outcome                             | Reference |
|--------------------------------|---------|-----------------|---------------------------|-------------------------------------|-----------|
| Tail-Flick<br>Assay            | Mice    | 0.5 mg/kg       | 40 mg/kg<br>Tramadol      | Comparable increase in latency      |           |
| Hot Plate<br>Paw<br>Withdrawal | Rats    | 5 mg/kg p.o.    | 40 mg/kg s.c.<br>Tramadol | Superior<br>efficacy to<br>Tramadol |           |

| Formalin-Induced Pain | Rats | 1.5 mg/kg i.p. | Morphine | Effective in neuropathic phase (I) | |

Table 3: Preclinical Efficacy of PNB-001 in an IBD Model



| Model Species | PNB-001<br>Dose (p.o.) | Comparator | Outcome | Reference |
|---------------|------------------------|------------|---------|-----------|
|---------------|------------------------|------------|---------|-----------|

| Indomethacin-Induced IBD | Rats | 5 mg/kg & 20 mg/kg | Prednisolone | Completely reversed IBD and Crohn's disease-like damage | |

**Preclinical Safety** 

Toxicology studies established a high safety margin for **PNB-001**.

Table 4: Preclinical Safety and ADME Profile of PNB-001

| Study Type                   | Species | Dose                 | Findings                                    | Reference |
|------------------------------|---------|----------------------|---------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD) | SD Rats | 2000 mg/kg<br>(oral) | LD50 >2000<br>mg/kg/day                     |           |
| 28-Day Toxicity              | Rats    | Up to 300 mg/kg      | No treatment-<br>related adverse<br>effects |           |

| CYP450 Inhibition | In vitro | Up to 10  $\mu$ M | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 | |

# **Experimental Protocols**





Click to download full resolution via product page

Caption: Generalized preclinical development workflow for PNB-001.

#### Protocol 1: Indomethacin-Induced IBD in Rats

- Objective: To evaluate the efficacy of PNB-001 in a model of inflammatory bowel disease.
- · Animals: Wistar rats.
- Induction: IBD is induced by subcutaneous administration of indomethacin.



- Treatment Groups:
  - Vehicle Control
  - Indomethacin Control
  - PNB-001 (5 mg/kg, p.o.) + Indomethacin
  - PNB-001 (20 mg/kg, p.o.) + Indomethacin
  - Prednisolone (positive control) + Indomethacin
- Procedure: Animals receive the respective treatments orally. Following treatment, gastrointestinal tissues and organs are collected.
- Endpoints: Assessment of inflammation and IBD-dependent damage through gross pathological examination and histopathological analysis of GI tissues.

#### Protocol 2: Formalin-Induced Pain in Rats

- Objective: To assess the analgesic efficacy of PNB-001 in a model of tonic chemical pain with neuropathic and inflammatory components.
- · Animals: Wistar rats.
- Procedure:
  - A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
  - Pain behavior (licking, flinching of the paw) is observed and quantified during two distinct phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-60 minutes, inflammatory pain).
- Treatment Groups:
  - Vehicle Control
  - PNB-001 (various doses, p.o. or i.p.)



- Morphine (positive control)
- Endpoints: Reduction in the duration of pain behaviors in Phase I and Phase II compared to the control group.

Protocol 3: LPS-Induced Lung Inflammation in Mice

- Objective: To evaluate the prophylactic and therapeutic effects of PNB-001 on acute lung inflammation.
- Animals: Swiss albino mice.
- Treatment Groups (n=6 per group):
  - Vehicle Control: Received vehicle (35% PEG in distilled water).
  - $\circ$  LPS Control: Received intratracheal lipopolysaccharide (LPS, 10  $\mu$  g/mouse ) to induce inflammation.
  - Treatment Group: Received LPS followed by oral PNB-001 (100 mg/kg b.w.).
  - Prophylaxis Group: Received daily oral PNB-001 (100 mg/kg b.w.) for 7 days, then induced with LPS.
- Endpoints:
  - Myeloperoxidase (MPO) Activity: Measured in lung tissue at 30 hours post-LPS induction as a marker of neutrophil infiltration.
  - Histopathology: Lungs examined for infiltration of inflammatory cells.

## **Clinical Development**

**PNB-001** has progressed to clinical trials, demonstrating a favorable safety profile in healthy volunteers and showing therapeutic efficacy in patients.

Phase 1 Studies



Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in healthy subjects. **PNB-001** was found to be safe and well-tolerated across a wide dose range.

Table 5: Summary of Phase 1 (SAD) Clinical Trial of PNB-001

| Parameter      | Details                                                                                   | Reference |                          |  |
|----------------|-------------------------------------------------------------------------------------------|-----------|--------------------------|--|
| Population     | 42 healthy male subjects                                                                  |           | 42 healthy male subjects |  |
| Dose Range     | 25 mg to 1500 mg                                                                          |           |                          |  |
| Key PK Finding | Food effect: ~5-fold increase in  Cmax and ~4-fold increase in  AUC with a high-fat meal. |           |                          |  |

| Safety | Well-tolerated; AEs were mild. One subject withdrew due to a moderate AE. | |

Table 6: Summary of Phase 1 (MAD) Clinical Trial of PNB-001

| Parameter  | Details                                         | Reference |
|------------|-------------------------------------------------|-----------|
| Population | 32 healthy subjects                             |           |
| Doses      | 50, 100, and 200 mg daily for<br>14 days        |           |
| Half-life  | Day 1: 2.4 - 6.8 hours; Day 14: 5.3 - 7.9 hours |           |

| Safety | Found to be safe; 2 AEs reported (vomiting, transient ALT increase at high dose). | |

#### Phase 2 COVID-19 Trial

A multi-center, randomized, open-label study was conducted to assess the efficacy and safety of **PNB-001** in patients with moderate COVID-19 infection.





Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial of PNB-001 in COVID-19.

#### Protocol 4: Phase 2 Trial in Moderate COVID-19 Patients

- Objective: To evaluate the efficacy and safety of PNB-001 plus Standard of Care (SOC) compared to SOC alone.
- Design: Multi-center, randomized, parallel-group, comparative, open-label study.



- Participants: 40 patients with laboratory-confirmed moderate COVID-19, defined as having pneumonia with no signs of severe disease (SpO2 >94% on room air).
- Intervention:
  - Test Arm (n=20): PNB-001 (100 mg orally, three times daily for 14 days) + SOC.
  - Control Arm (n=20): SOC alone.
- Primary Endpoints:
  - Mean change in the 8-point WHO Ordinal Scale score from baseline by Day 14.
  - Mortality rate by Day 28.
- Key Secondary Endpoints: Improvement in chest X-ray, duration of hospitalization, duration
  of supplemental oxygen use, and change in inflammatory markers (e.g., IL-6, CRP,
  Neutrophil-Lymphocyte-Ratio).

#### Clinical Trial Results

The addition of **PNB-001** to standard care resulted in significant clinical improvements.

Table 7: Efficacy Outcomes of Phase 2 Clinical Trial of **PNB-001** in Moderate COVID-19 Patients



| Endpoint                                                  | PNB-001 +<br>SOC (n=20)                | SOC Alone<br>(n=20) | P-value | Reference |
|-----------------------------------------------------------|----------------------------------------|---------------------|---------|-----------|
| Change in<br>WHO Ordinal<br>Scale (Baseline<br>to Day 14) | Significant<br>Clinical<br>Improvement | -                   | 0.042   |           |
| Mean Chest X-<br>ray Score<br>Improvement                 | 2.05                                   | 1.16                | 0.032   |           |
| Patients Remaining Hospitalized (Day 15)                  | 1                                      | 5                   | 0.048   |           |

| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | |

Table 8: Safety and Immunomodulatory Outcomes of Phase 2 Clinical Trial of **PNB-001** in Moderate COVID-19 Patients

| Parameter               | Finding                                                                                                 | P-value | Reference |
|-------------------------|---------------------------------------------------------------------------------------------------------|---------|-----------|
| Adverse Events<br>(AEs) | 11 AEs in 8 patients (PNB-001 arm) vs. 13 AEs in 10 patients (SOC arm). No AEs were related to PNB-001. | -       |           |
| Lymphocyte Count        | Increased into reference range                                                                          | 0.032   |           |
| Neutrophil Count        | Reduced                                                                                                 | 0.013   |           |

| Neutrophil-Lymphocyte-Ratio (NLR) | Significantly reduced | - | |

Conclusion



**PNB-001** is a promising drug candidate with a novel dual mechanism targeting CCK receptors. The comprehensive preclinical data package demonstrated its efficacy in models of pain and inflammation with a wide safety margin. Clinical development has confirmed its safety in healthy volunteers and shown significant therapeutic benefits in patients with moderate COVID-19, highlighting its potent anti-inflammatory and immunomodulatory effects. These findings support the continued development of **PNB-001** for various inflammatory and infectious diseases. Phase 3 trials have been initiated to further confirm its efficacy in a larger patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jchps.com [jchps.com]
- 2. PNB-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. hospitalhealthcare.com [hospitalhealthcare.com]
- 4. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and Development of PNB-001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8263531#discovery-and-development-of-pnb-001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com